Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is a chemical compound characterized by its unique molecular structure, which includes an ethyl ester group, a dimethylcarbamoyl group, and an iodine atom attached to a benzoate ring. Its molecular formula is , and it has a molecular weight of 363.15 g/mol. This compound is classified under the category of benzoate esters and is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate typically involves two key steps:
The reaction conditions for both steps generally require careful control of temperature and reaction time to optimize yield and purity. Industrial production may utilize continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance efficiency.
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate has a complex structure that can be represented by its IUPAC name, which highlights its functional groups:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 918402-54-7 |
InChI | InChI=1S/C12H14INO4/c1-4-17... |
InChI Key | BWEVXCGAOCRMDG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)OC(=O)N(C)C)I |
This data provides insight into the compound's chemical behavior and potential reactivity.
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used.
The mechanism of action for Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate involves its interaction with biological targets at the molecular level. The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate exhibits several notable physical properties:
The chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties are critical for understanding how the compound behaves under various conditions.
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate has several scientific applications:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9